molecular formula C19H23N7O2 B3862900 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine CAS No. 5540-13-6

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B3862900
CAS No.: 5540-13-6
M. Wt: 381.4 g/mol
InChI Key: XJAFCLVSBLPHNI-UDWIEESQSA-N
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Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydrazinyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4-one
  • Pyrrolidine, 1- [5- (1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine ring, in particular, provides a versatile platform for further chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-2-8-25(7-1)18-21-17(22-19(23-18)26-9-3-4-10-26)24-20-12-14-5-6-15-16(11-14)28-13-27-15/h5-6,11-12H,1-4,7-10,13H2,(H,21,22,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAFCLVSBLPHNI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416490
Record name STK385644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5540-13-6
Record name STK385644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Reactant of Route 3
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Reactant of Route 4
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Reactant of Route 5
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Reactant of Route 6
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

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